2-chloro-6-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c19-15-6-3-7-16(20)17(15)18(23)21-9-11-26(24,25)22-10-8-13-4-1-2-5-14(13)12-22/h1-7H,8-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZAPDUWARRTSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.
Sulfonylation: The dihydroisoquinoline intermediate can be sulfonylated using a sulfonyl chloride reagent under basic conditions.
Coupling with 2-chloro-6-fluorobenzamide: The sulfonylated intermediate is then coupled with 2-chloro-6-fluorobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.
Reduction: Reduction reactions can also occur, potentially converting the dihydroisoquinoline to a tetrahydroisoquinoline.
Substitution: The chloro and fluoro groups on the benzamide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative, while substitution could introduce various functional groups onto the benzamide ring.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications.
Biology
The compound might exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets such as enzymes or receptors.
Medicine
If the compound shows pharmacological activity, it could be developed into a therapeutic agent for treating diseases. Its sulfonyl and benzamide groups are common in many drugs.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes, inhibiting or modifying their activity. The sulfonyl group could form strong interactions with amino acid residues, while the benzamide moiety might fit into hydrophobic pockets of the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-chloro-6-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide with analogous benzamide derivatives, emphasizing structural, electronic, and functional differences.
Substituent Effects on Aromatic Rings
| Compound | Aromatic Substituents | Key Functional Groups |
|---|---|---|
| Target Compound | 2-Cl, 6-F | Tetrahydroisoquinoline sulfonyl ethyl |
| Etobenzanid (N-(2,3-dichlorophenyl)... | 2,3-diCl | Ethoxymethoxy |
| Diflufenican | 2,4-diF | Trifluoromethyl phenoxy |
| Sulfentrazone | 2,4-diCl, 5-(difluoromethyl-triazol) | Methanesulfonamide |
- Halogenation Patterns: The target compound’s 2-Cl,6-F substitution differs from etobenzanid’s dichlorophenyl group and diflufenican’s difluorophenyl system.
- Sulfonyl Groups: The tetrahydroisoquinoline sulfonyl group in the target compound introduces steric bulk and hydrogen-bonding capacity, contrasting with sulfentrazone’s methanesulfonamide or mefluidide’s trifluoromethyl sulfonyl group. This could influence enzyme inhibition (e.g., protoporphyrinogen oxidase in sulfentrazone) by modifying active-site interactions .
Physicochemical Properties (Theoretical Comparison)
| Property | Target Compound | Etobenzanid | Sulfentrazone |
|---|---|---|---|
| Molecular Weight (g/mol) | ~435 (estimated) | 326.2 | 397.2 |
| logP (Predicted) | ~3.8 (moderate lipophilicity) | 3.1 | 2.5 |
| Hydrogen Bond Acceptors | 6 | 4 | 7 |
- The target compound’s higher hydrogen bond acceptor count (from sulfonyl and amide groups) may reduce membrane permeability compared to etobenzanid but enhance water solubility relative to sulfentrazone.
Biological Activity
2-Chloro-6-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure
The compound features a chlorinated and fluorinated benzamide moiety linked to a tetrahydroisoquinoline scaffold. Its molecular formula is with a molecular weight of approximately 410.9 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer progression.
The exact mechanisms by which 2-chloro-6-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide exerts its biological effects are still under investigation. However, it is believed to interact with molecular targets such as:
- Enzymes : Inhibiting enzymes linked to tumor growth and proliferation.
- Receptors : Modulating receptor activity that influences cellular signaling pathways.
Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The following table summarizes the findings:
Antimicrobial Efficacy
Another study evaluated the antimicrobial properties against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 20 |
Structure-Activity Relationship (SAR)
The biological activity of benzamide derivatives often correlates with their structural features. For 2-chloro-6-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide, the presence of both chlorine and fluorine atoms appears to enhance its potency against target cells.
Q & A
Q. What are the established synthetic routes for 2-chloro-6-fluoro-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide, and how are key intermediates validated?
The synthesis typically involves three stages:
Isoquinoline sulfonamide core formation : Palladium-catalyzed cycloaddition or condensation reactions are used to construct the tetrahydroisoquinoline sulfonyl group, leveraging chiral ligands for enantioselectivity .
Benzamide coupling : The 2-chloro-6-fluorobenzoyl moiety is introduced via amide bond formation, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
Purification and validation : Intermediates are purified via column chromatography and validated using HPLC-MS (>95% purity) and ¹H/¹³C NMR to confirm regiochemistry and functional group integrity .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical stability?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents) .
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and detects isotopic patterns (e.g., Cl/F signatures) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydroisoquinoline sulfonyl group .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) assess hydrolytic/oxidative susceptibility, monitored via LC-MS .
Q. How is the biological target profile of this compound identified in early-stage research?
- In silico docking : Molecular docking against databases like PDB identifies potential targets (e.g., kinases, GPCRs) by analyzing sulfonyl and benzamide interactions .
- In vitro assays : High-throughput screening (HTS) in cell lines or enzyme inhibition assays (e.g., fluorescence polarization) quantifies IC₅₀ values .
- Selectivity panels : Off-target effects are assessed using panels of 50+ receptors/enzymes to prioritize lead optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across different experimental models?
Contradictions often arise from:
- Assay variability : Differences in cell line viability (e.g., HepG2 vs. HEK293) or endpoint measurements (e.g., ATP depletion vs. caspase activation). Validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
- Solubility limitations : Poor aqueous solubility may artifactually reduce efficacy. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .
- Metabolic interference : Species-specific cytochrome P450 metabolism alters pharmacokinetics. Compare results from human hepatocytes vs. rodent models .
Q. What strategies optimize enantioselective synthesis of the tetrahydroisoquinoline sulfonyl moiety?
- Chiral ligand selection : BINAP or Josiphos ligands in palladium-catalyzed reactions improve enantiomeric excess (ee >90%) .
- Reaction parameter tuning : Lower temperatures (0–25°C) and anhydrous solvents (THF, DCM) enhance stereocontrol .
- Dynamic kinetic resolution : Use enzymes (e.g., lipases) or asymmetric catalysts to invert undesired stereoisomers .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with ADMET data to predict bioavailability .
- MD simulations : Simulate binding dynamics with target proteins (e.g., 10 ns trajectories) to optimize sulfonyl-ethyl linker flexibility .
- Metabolite prediction : Tools like Meteor (Lhasa Ltd.) identify likely Phase I/II metabolites, guiding structural modifications to reduce clearance .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .
- Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to map interactomes .
- Transcriptomics : RNA-seq identifies downstream pathway activation (e.g., apoptosis, inflammation) post-treatment .
Q. How should researchers address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?
- 3D model standardization : Use spheroids/organoids with ECM components (e.g., Matrigel) to mimic in vivo tissue architecture .
- Penetration analysis : Measure compound diffusion into spheroids via fluorescence microscopy or LC-MS .
- Microenvironmental factors : Adjust oxygen tension (5% O₂) and nutrient gradients to reflect physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
